Cas no 97139-70-3 (Urea,N-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-N-hydroxy-N'-(1-phenylethyl)-)

Urea,N-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-N-hydroxy-N'-(1-phenylethyl)- structure
97139-70-3 structure
Product name:Urea,N-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-N-hydroxy-N'-(1-phenylethyl)-
CAS No:97139-70-3
MF:C16H25Cl2N4O4P
MW:439.273862600327
CID:816225
PubChem ID:13770910

Urea,N-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-N-hydroxy-N'-(1-phenylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea,N-[2-[bis(2-chloroethyl)amino]tetrahydro-2-oxido-2H-1,3,2-oxazaphosphorin-4-yl]-N-hydroxy-N'-(1-phenylethyl)-
    • 1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ<sup>5</sup>-oxazaphosphinan-4-yl]-1-hydroxy-3-(1-phenylethyl)urea
    • DTXSID60914114
    • 97139-70-3
    • Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-(1-phenylethyl)-, P-oxide
    • N-{2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-N-hydroxy-N'-(1-phenylethyl)carbamimidic acid
    • Inchi: InChI=1S/C16H25Cl2N4O4P/c1-13(14-5-3-2-4-6-14)19-16(23)22(24)15-7-12-26-27(25,20-15)21(10-8-17)11-9-18/h2-6,13,15,24H,7-12H2,1H3,(H,19,23)(H,20,25)
    • InChI Key: FQPLKRUQPRNSRH-UHFFFAOYSA-N
    • SMILES: CC(C1=CC=CC=C1)NC(=O)N(C2CCOP(=O)(N2)N(CCCl)CCCl)O

Computed Properties

  • Exact Mass: 438.0990477g/mol
  • Monoisotopic Mass: 438.0990477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 94.1Ų

Experimental Properties

  • PSA: 107.44000
  • LogP: 3.90530

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